1-(Benzyloxy)-4-bromo-2-iodobenzene
Description
1-(Benzyloxy)-4-bromo-2-iodobenzene is a tri-substituted aromatic compound featuring a benzyloxy group (-OBn) at position 1, bromine at position 4, and iodine at position 2. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The benzyloxy group acts as an electron-donating substituent, while bromine and iodine are electron-withdrawing halogens, creating a complex electronic landscape that influences reactivity and regioselectivity in further chemical transformations .
Properties
IUPAC Name |
4-bromo-2-iodo-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLWAAGRUEXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610846 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-66-6 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-iodobenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of a suitable precursor, followed by the protection of the hydroxyl group with a benzyl group. The final step involves the halogen exchange reaction to introduce the iodine atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is investigated for its potential biological activities and as a building block for drug development.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent types, positions, and halogen combinations. Below is a detailed comparison:
Substituent Position and Electronic Effects
Physical Properties
Biological Activity
1-(Benzyloxy)-4-bromo-2-iodobenzene is an organic compound notable for its unique halogenation pattern, which influences its chemical reactivity and potential applications in medicinal chemistry. Although the specific biological activity of this compound has not been extensively studied, related benzyloxy compounds have demonstrated various pharmacological effects, suggesting potential avenues for research and application.
Chemical Structure and Properties
- Molecular Formula : CHBrI O
- Molecular Weight : Approximately 332.02 g/mol
- Structure : The compound features a benzyloxy group, a bromine atom at the para position, and an iodine atom at the ortho position relative to the benzyloxy group. This distinctive arrangement allows for unique reactivity patterns compared to other halogenated derivatives.
Biological Activity Overview
The biological activity of this compound is inferred from studies on similar compounds, which have shown potential interactions with various proteins and enzymes. These interactions can influence biochemical pathways relevant to pharmacology.
Potential Pharmacological Applications
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other benzyloxy derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(Benzyloxy)-1-bromo-4-chlorobenzene | CHBrClO | Chlorine substitution instead of iodine |
| 2-(Benzyloxy)-1-bromo-4-fluorobenzene | CHBrFO | Fluorine substitution providing different reactivity |
| 2-(Benzyloxy)-1-bromo-4-methylbenzene | CHBrO | Methyl group affecting sterics and electronic properties |
This table highlights how variations in halogenation can influence the reactivity and potential biological applications of these compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on similar compounds provides insights into its potential effects:
- Sodium-Glucose Transporter Inhibition : Research indicates that certain benzyloxy compounds may act as inhibitors of sodium-glucose transporters (SGLT), which are critical in managing blood glucose levels in diabetic patients. The mechanisms involve modulation of glucose transport pathways, highlighting a therapeutic angle for further investigation .
- Antibacterial Activity : Studies on structurally similar compounds have shown promise against gram-positive bacteria, suggesting that this compound could be explored for its antibacterial properties .
- Cellular Mechanisms : Investigations into related benzyloxy compounds reveal that they can modulate cellular signaling pathways and gene expression, potentially leading to altered cellular functions such as proliferation and apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
